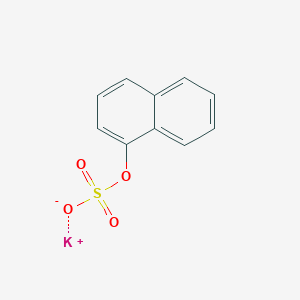

Potassium naphthalen-1-yl sulfate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;naphthalen-1-yl sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFYFJKBDIRBJH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7KO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Protocol for Potassium Naphthalen-1-yl Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive and detailed protocol for the chemical synthesis of potassium naphthalen-1-yl sulfate (CAS No. 6295-74-5). This compound is a significant metabolite of naphthalene, a ubiquitous environmental polycyclic aromatic hydrocarbon, and serves as a crucial reference standard in toxicology, pharmacokinetics, and human biomonitoring studies for assessing naphthalene exposure.[1] The synthesis is based on the O-sulfation of 1-naphthol using a sulfur trioxide pyridine complex, a widely employed method for the sulfation of phenolic groups.[2][3] This document outlines the reaction scheme, detailed experimental procedures, quantitative data, and a visual workflow to ensure reproducibility and clarity for researchers in relevant fields.

Reaction Principle and Scheme

The synthesis of this compound is achieved through the direct O-sulfation of the hydroxyl group of 1-naphthol. The use of a sulfur trioxide pyridine complex (SO₃·Py) as the sulfating agent is preferred as it is a mild and effective reagent for this transformation, minimizing potential side reactions such as C-sulfonation on the aromatic ring.[2][4] The reaction proceeds by the electrophilic attack of the sulfur trioxide on the phenolic oxygen, forming a sulfate ester intermediate. Subsequent neutralization with a potassium base, such as potassium bicarbonate, yields the desired potassium salt.[1][5]

Reaction: 1-Naphthol + Sulfur Trioxide Pyridine Complex → Naphthalen-1-yl Hydrogen Sulfate (intermediate) Neutralization: Naphthalen-1-yl Hydrogen Sulfate + Potassium Bicarbonate → this compound + H₂O + CO₂

A graphical representation of the chemical reaction is depicted here.

Data Presentation: Reagents and Conditions

The following tables summarize the necessary reagents, their quantities for a representative 10 mmol scale synthesis, and the key experimental parameters.

Table 1: Reagent Specifications and Quantities

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (mmol) | Mass/Volume |

| 1-Naphthol | C₁₀H₈O | 144.17 | 1.0 | 10.0 | 1.44 g |

| Sulfur Trioxide Pyridine Complex | C₅H₅NSO₃ | 159.16 | 1.2 | 12.0 | 1.91 g |

| Anhydrous Pyridine | C₅H₅N | 79.10 | - | - | 25 mL |

| Potassium Bicarbonate (sat. aq.) | KHCO₃ | 100.12 | - | - | As required |

| Deionized Water | H₂O | 18.02 | - | - | ~200 mL |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | - | As required |

Table 2: Experimental Parameters

| Parameter | Value |

| Reaction Temperature | 90 °C[1] |

| Reaction Time | 4-6 hours |

| Workup | Aqueous neutralization |

| Purification Method | Recrystallization |

| Expected Yield | 70-85% |

Experimental Protocol

3.1 Materials and Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser and nitrogen/argon inlet

-

Magnetic stirrer and heating mantle with temperature control

-

Thermometer

-

Buchner funnel and filtration flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator (optional)

3.2 Synthesis Procedure

-

Reaction Setup: Assemble the three-neck flask with a reflux condenser, a nitrogen or argon inlet, and a magnetic stir bar. Ensure all glassware is oven-dried to prevent moisture contamination.

-

Reagent Addition: Under an inert atmosphere, add 1-naphthol (1.44 g, 10.0 mmol) and anhydrous pyridine (25 mL) to the flask. Stir the mixture until the 1-naphthol is completely dissolved.

-

Initiation of Sulfation: To the stirred solution, add the sulfur trioxide pyridine complex (1.91 g, 12.0 mmol) portion-wise over 10 minutes. The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to 90 °C using a heating mantle and maintain this temperature for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

-

Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

Neutralization and Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 100 mL of vigorously stirred, ice-cold deionized water. Rinse the reaction flask with a small amount of water and add it to the beaker.

-

Add a saturated aqueous solution of potassium bicarbonate dropwise to the aqueous mixture until the pH is neutral (pH ~7) and gas evolution (CO₂) ceases. The this compound will precipitate as a solid.

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with two small portions of cold deionized water, followed by a cold ethanol wash to remove residual pyridine and other impurities.

3.3 Purification (Recrystallization)

-

Transfer the crude solid product to a beaker.

-

Add a minimal amount of a hot solvent system (e.g., 9:1 ethanol/water) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, during which time crystals of the purified product will form.

-

Further cool the mixture in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60 °C to a constant weight.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the synthesis protocol, from initial reagents to the final purified product.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical approaches to the sulfation of small molecules: current progress and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechempharma.com [lifechempharma.com]

- 5. 1-Naphthol-o-sulfate potassium | 6295-74-5 | GAA29574 [biosynth.com]

An In-depth Technical Guide to the Physicochemical Properties of Potassium Naphthalen-1-yl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium naphthalen-1-yl sulfate is an organic potassium salt that plays a significant role as a metabolite of naphthalene and 1-naphthol. Its formation in biological systems is a key step in the detoxification and excretion of these aromatic compounds. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with experimental protocols and the biological context of its formation.

Physicochemical Properties

This compound is a white to off-white, hygroscopic solid. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₇KO₄S | [1] |

| Molecular Weight | 262.32 g/mol | [1] |

| CAS Number | 6295-74-5 | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 182 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Slightly soluble in DMSO and methanol. Quantitative solubility in water is not readily available. | [1] |

| pKa (of naphthalen-1-sulfonic acid) | Data not available | |

| Stability | Hygroscopic | [1] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

-

Sulfonation of 1-Naphthol: 1-Naphthol is reacted with a sulfonating agent, such as chlorosulfonic acid or a sulfur trioxide pyridine complex, in an appropriate solvent.

-

Neutralization: The resulting naphthalen-1-yl sulfuric acid is then neutralized with a potassium base, such as potassium hydroxide or potassium carbonate, to yield this compound.

-

Purification: The final product can be purified by recrystallization.

Example Experimental Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and quantification of this compound. While a specific validated method for this compound is not detailed in the literature, a general method for the analysis of naphthyl sulfates can be adapted.[3]

General HPLC Parameters:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

-

Ion-Pairing Agent: An ion-pairing agent, such as tetrabutylammonium, can be added to the mobile phase to improve the retention and resolution of the sulfate conjugate.[3]

Illustrative Analytical Workflow:

References

- 1. 6295-74-5 CAS MSDS (ALPHA-NAPHTHYL SULFATE, POTASSIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 1-Naphthol-O-sulfate potassium | LGC Standards [lgcstandards.com]

- 3. Quantification of naphthyl conjugates. Comparison of high-performance liquid chromatography and selective enzyme hydrolysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Potassium Naphthalen-1-yl Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium naphthalen-1-yl sulfate is an organic salt with applications in various fields of chemical research, including as a metabolite in drug development studies. A critical physicochemical property for its use and formulation is its solubility in organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound and details robust experimental protocols for its quantitative determination.

It is important to note that while qualitative solubility information is available, specific quantitative solubility data for this compound in a range of organic solvents is not readily found in publicly accessible literature. This guide, therefore, emphasizes the methodologies for determining these values empirically.

Data Presentation: Solubility of this compound

The available data on the solubility of this compound is primarily qualitative. The following table summarizes this information.

| Organic Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Methanol | Slightly Soluble |

A general characteristic of naphthalene sulfonates is that they tend to be less soluble in organic solvents unless they are alkylated.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, established experimental methods can be employed. The following are detailed protocols for two common and reliable methods: the Gravimetric Method and UV-Vis Spectrophotometry.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution and is considered a fundamental technique for solubility determination.[1][2][3][4]

Objective: To determine the solubility of this compound in a given organic solvent by measuring the mass of the solute in a known mass or volume of a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (e.g., methanol, ethanol, DMSO, acetone)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with secure caps

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound.[5][6][7] It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove all undissolved solids.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the evaporating dish containing the filtrate.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the melting point of this compound is recommended). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish minus the initial mass of the empty dish.

-

The mass of the solvent can be determined by subtracting the mass of the dissolved solute from the initial mass of the filtrate.

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mol/L.

-

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be highly sensitive.[8][9][10][11] Given that this compound contains a naphthalene chromophore, it is expected to have a distinct UV absorbance spectrum.[12]

Objective: To determine the solubility of this compound in a given organic solvent by measuring its concentration in a saturated solution using UV-Vis spectroscopy.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Absorbance Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen organic solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, the wavelength at which the compound exhibits maximum absorbance.

-

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. The concentration range should be chosen to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 to 1.0).

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin. The slope of this line is the molar absorptivity according to the Beer-Lambert law.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the Gravimetric Method (steps 1.1 and 1.2).

-

After filtration of the saturated supernatant, accurately dilute a known volume of the filtrate with the same organic solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for Experimental Determination of Solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. pharmajournal.net [pharmajournal.net]

- 5. enamine.net [enamine.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. aai.solutions [aai.solutions]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

chemical structure and formula of potassium naphthalen-1-yl sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and properties of potassium naphthalen-1-yl sulfate. It includes a summary of its key quantitative data, a plausible experimental protocol for its synthesis based on related compounds, and a recommended analytical methodology.

Chemical Identity and Properties

This compound, also known by synonyms such as ALPHA-NAPHTHYL SULFATE, POTASSIUM SALT and 1-Naphthol-o-sulfate potassium, is the potassium salt of 1-naphthyl sulfate. Its chemical formula is C10H7KO4S.

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C10H7KO4S | [1] |

| Molecular Weight | 262.32 g/mol | [1] |

| CAS Number | 6295-74-5 | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 182 °C | [1] |

| Solubility | Slightly soluble in DMSO and Methanol | [1] |

| Stability | Hygroscopic | [1] |

Chemical Structure

The chemical structure of this compound consists of a naphthalene ring substituted with a sulfate group at the 1-position, with potassium as the counter-ion.

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis of this compound can be logically approached via the sulfation of 1-naphthol, followed by neutralization with a potassium base. A similar procedure has been described for the synthesis of the sodium salt.[2]

Objective: To synthesize this compound from 1-naphthol.

Materials:

-

1-Naphthol

-

Sulfur trioxide pyridine complex (SO3·Py)

-

Pyridine (anhydrous)

-

Potassium bicarbonate (KHCO3) or Potassium hydroxide (KOH)

-

Anhydrous diethyl ether

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1-naphthol in anhydrous pyridine.

-

With continuous stirring, slowly add the sulfur trioxide pyridine complex to the solution at room temperature.

-

Heat the reaction mixture to 90°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add a saturated aqueous solution of potassium bicarbonate (or a dilute solution of potassium hydroxide) to the reaction mixture until the pH is neutral. This will form the potassium salt of the naphthyl sulfate.

-

The crude product can be precipitated by the addition of a non-polar solvent such as diethyl ether.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid product with diethyl ether to remove any unreacted starting material and pyridine.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum.

For the analysis of this compound, a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method is recommended, based on a similar methodology developed for the analysis of naphthyl sulfate isomers in biological samples.[2]

Objective: To identify and quantify this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a C18 reverse-phase column.

-

Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Materials:

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

Procedure:

-

Standard Preparation: Prepare a stock solution of accurately weighed this compound in a suitable solvent (e.g., methanol or water). Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent.

-

HPLC-MS Analysis:

-

Set up the HPLC system with a C18 column and a mobile phase gradient appropriate for the separation of aromatic compounds (e.g., a gradient of water with 0.1% formic acid and acetonitrile).

-

Set the mass spectrometer to operate in negative ion mode to detect the naphthalen-1-yl sulfate anion (C10H7O4S⁻).

-

Perform a full scan to determine the mass-to-charge ratio (m/z) of the parent ion.

-

For quantitative analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.

-

-

Data Analysis:

-

Identify the peak corresponding to naphthalen-1-yl sulfate based on its retention time and m/z, by comparison with the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

For the specific analysis of potassium and sulfate content, classical analytical methods can be employed:

-

Potassium Content: Can be determined by flame photometry or atomic absorption spectroscopy (AAS).

-

Sulfate Content: Can be determined gravimetrically by precipitation as barium sulfate upon the addition of barium chloride solution.[3]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to analysis of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

References

Commercial Suppliers and Technical Guide for Potassium Naphthalen-1-yl Sulfate Reference Material

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercially available reference material for potassium naphthalen-1-yl sulfate. It is intended to serve as a crucial resource for researchers and scientists engaged in drug development, metabolism studies, and environmental analysis. This document outlines the key suppliers, quantitative specifications, detailed experimental protocols for its analytical determination, and its relevant metabolic pathway.

Commercial Availability

This compound, also known by synonyms such as Alpha-Naphthyl Sulfate Potassium Salt and 1-Naphthol-O-sulfate Potassium Salt, is available as a reference material from specialized chemical suppliers. A primary commercial source for this certified reference material is LGC Standards , under their Toronto Research Chemicals (TRC) brand.

Key Supplier Information:

-

Supplier: LGC Standards (Toronto Research Chemicals)

-

Product Name: Alpha-Naphthyl Sulfate Potassium Salt

-

Product Code: TRC-N378175[1]

-

CAS Number: 6295-74-5[1]

This reference material is intended for laboratory research use and is crucial for the accurate quantification and identification of this metabolite in various biological and environmental matrices.

Quantitative Data and Specifications

Certified reference materials are accompanied by a Certificate of Analysis (CoA) that provides detailed information regarding the material's identity, purity, and other relevant properties. While the specific values may vary slightly from lot to lot, the table below summarizes the typical quantitative data provided for this compound reference material, based on the standard format of a TRC Certificate of Analysis.

| Parameter | Specification | Method(s) of Analysis |

| Appearance | White to Off-White Solid | Visual Inspection |

| Purity | ≥95% | High-Performance Liquid Chromatography (HPLC)[1] |

| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry (MS) |

| Molecular Formula | C₁₀H₇KO₄S | - |

| Molecular Weight | 262.32 g/mol | - |

| Solubility | Soluble in Water and Methanol | Visual Inspection |

| Long-Term Storage | -20°C | - |

Metabolic Pathway of Naphthalene to Naphthalen-1-yl Sulfate

This compound is a phase II metabolite of naphthalene, a common polycyclic aromatic hydrocarbon (PAH). The metabolic pathway involves an initial oxidation followed by a conjugation reaction, primarily occurring in the liver.

The biotransformation begins with the oxidation of naphthalene to naphthalene-1,2-oxide, a reaction catalyzed by cytochrome P450 (CYP) enzymes, such as CYP1A2 and CYP2F1.[2] This epoxide intermediate is unstable and can rearrange non-enzymatically to form 1-naphthol and 2-naphthol.[3][4] 1-Naphthol then undergoes phase II conjugation, where a sulfonate group (SO₃⁻) is transferred from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 1-naphthol. This reaction is catalyzed by sulfotransferase (SULT) enzymes, with SULT1A1 being a key isoform involved in the sulfation of phenolic compounds.[5][6] The resulting water-soluble metabolite, naphthalen-1-yl sulfate, is then readily excreted from the body, primarily in the urine.

Experimental Protocols

The accurate quantification of this compound in biological samples is critical for toxicological and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the predominant analytical technique for this purpose.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary Naphthalene Metabolites

This method is adapted from the procedure described by Ayala et al. for the simultaneous quantification of multiple naphthalene metabolites in urine.[7][8]

-

Instrumentation: A Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., an ion trap mass spectrometer) equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable reversed-phase column (e.g., C18) is used for the separation of the metabolites.

-

Mobile Phase: A gradient elution is typically employed using a mixture of 0.1% acetic acid in water (Solvent A) and acetonitrile (Solvent B). The gradient is optimized to achieve separation of naphthyl sulfate from other metabolites.

-

Sample Preparation: Urine samples are centrifuged to remove particulate matter. An aliquot of the supernatant is then diluted with the initial mobile phase conditions and may be spiked with a deuterium-labeled internal standard for accurate quantification.

-

Injection Volume: Typically 10 µL.

-

Mass Spectrometry Detection: The mass spectrometer is operated in negative ion ESI mode. The detection and quantification are performed using selected reaction monitoring (SRM) or by monitoring specific product ions.

-

Parent Ion (m/z) for Naphthyl Sulfate: ~223

-

Product Ions (m/z): Specific fragment ions are monitored for quantification and confirmation.

-

-

Quantification: A calibration curve is generated using the this compound reference material at various concentrations. The concentration in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Isomer Separation

This method is based on the work of Sanoh et al. for the specific separation of 1-naphthyl sulfate and 2-naphthyl sulfate isomers.[9]

-

Instrumentation: An HPLC system coupled to a mass spectrometer.

-

Chromatographic Separation: The key to this method is the chromatographic separation of the two isomers. A high-resolution reversed-phase column is used.

-

Mobile Phase: A gradient of aqueous formic acid and an organic solvent like acetonitrile or methanol is used. The specific gradient conditions are optimized to resolve the two isomers, which have very similar retention times.

-

Retention Times: Under optimized conditions, 1-naphthyl sulfate and 2-naphthyl sulfate can be baseline separated. For example, reported retention times were approximately 5.00 min for 1-naphthyl sulfate and 5.10 min for 2-naphthyl sulfate under specific conditions.[9]

-

Detection and Analysis: Mass spectrometric detection is used for confirmation and quantification, similar to the LC-MS/MS method described above. The use of the certified reference material for this compound is essential to confirm the retention time and fragmentation pattern of the 1-isomer.

Experimental Workflow for Analytical Determination

The following diagram illustrates a typical workflow for the analysis of naphthalen-1-yl sulfate in a biological matrix using a reference standard.

References

- 1. Metabolism of polycyclic compounds. 11. The conversion of naphthalene into 2-hydroxy-1-naphthyl sulphate in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How Genes Influence Sulfation? - Xcode Life [xcode.life]

- 6. para-Nitrophenyl Sulfate Activation of Human Sulfotransferase 1A1 Is Consistent with Intercepting the E·PAP Complex and Reformation of E·PAPS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of polycylic compounds. XI. The conversion of naphthalene into 2-hydroxy-1-naphthyl sulphate in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Sulfotransferases in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Potassium Naphthalen-1-yl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for potassium naphthalen-1-yl sulfate. The information is compiled to assist researchers in ensuring the integrity of the compound during storage and in designing robust stability-indicating analytical methods.

Chemical and Physical Properties

This compound, also known as α-naphthyl sulfate potassium salt, is a white to off-white solid. It is recognized as being hygroscopic and possesses slight solubility in dimethyl sulfoxide (DMSO) and methanol.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇KO₄S | [1] |

| Molecular Weight | 262.32 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Storage Temperature | -20°C | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Recommended Storage Conditions

To maintain the integrity and stability of this compound, the following storage conditions are recommended based on general best practices for hygroscopic and light-sensitive compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C for long-term storage.[1] For routine laboratory use, storage in a cool place is advised.[2] | Low temperatures minimize the rate of potential thermal degradation. |

| Humidity | Store in a dry place and protect from moisture.[3] | The compound is hygroscopic and can absorb water, which may lead to hydrolysis or physical changes. |

| Atmosphere | Keep in a tightly closed container in a well-ventilated place.[2][3] | Prevents exposure to atmospheric moisture and contaminants. |

| Light | Protect from direct sunlight.[3] | Naphthalene derivatives can be susceptible to photodegradation. |

| Incompatible Materials | Store away from strong oxidizing agents.[2][4] | To prevent potential oxidative degradation. |

Stability Profile and Degradation Pathways

This compound is susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Degradation

As an aryl sulfate ester, the compound is prone to hydrolysis, which involves the cleavage of the sulfur-oxygen bond. This reaction is catalyzed by acidic or basic conditions. The hydrolysis of aryl sulfates typically proceeds via an SN2 mechanism.[3][4]

The primary degradation products of hydrolysis are expected to be naphthalen-1-ol and potassium bisulfate .

References

One-Pot Synthesis of Naphthyl Sulfates Using Potassium Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Naphthyl sulfates are important compounds in various scientific disciplines, notably in the study of drug metabolism where they represent key metabolites of naphthalene and its derivatives. The development of efficient and straightforward synthetic routes to these compounds is therefore of significant interest. A one-pot synthesis offers advantages in terms of reduced reaction time, simplified workup procedures, and potentially higher overall yields by minimizing the handling of intermediate products. This guide outlines a theoretical yet scientifically grounded one-pot synthesis of potassium naphthyl sulfates, designed for ease of implementation and adaptability in a research setting.

Proposed Synthesis Pathway

The proposed one-pot synthesis involves two main stages occurring in a single reaction vessel:

-

Sulfation of Naphthol: The hydroxyl group of the naphthol is reacted with a sulfonating agent. The sulfur trioxide pyridine complex (SO₃·py) is a suitable reagent for this purpose, as it is a milder and more selective alternative to other sulfonating agents like chlorosulfonic acid.[1]

-

In-situ Neutralization: Following the sulfation, a potassium salt, such as potassium bicarbonate or potassium hydroxide, is introduced to the reaction mixture. This neutralizes the resulting sulfonic acid and the pyridinium counterion, directly forming the potassium naphthyl sulfate salt.

This approach avoids the isolation of the intermediate naphthyl sulfonic acid, streamlining the synthetic process.

Experimental Protocol

This section provides a detailed, generalized methodology for the one-pot synthesis of potassium 1-naphthyl sulfate and potassium 2-naphthyl sulfate.

3.1. Materials and Reagents

-

1-Naphthol or 2-Naphthol

-

Sulfur trioxide pyridine complex (SO₃·py)

-

Anhydrous Pyridine

-

Potassium Bicarbonate (KHCO₃) or Potassium Hydroxide (KOH)

-

Anhydrous Diethyl Ether (Et₂O)

-

Deionized Water

3.2. Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle or oil bath with temperature control

-

Buchner funnel and filter paper

-

Standard laboratory glassware

3.3. Detailed Procedure

-

To a dry round-bottom flask under an inert atmosphere, add 1-naphthol (or 2-naphthol) and anhydrous pyridine.

-

Stir the mixture at room temperature until the naphthol is completely dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the sulfur trioxide pyridine complex in portions to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the sulfation, cool the reaction mixture back to 0 °C.

-

Slowly add a saturated aqueous solution of potassium bicarbonate (or a dilute solution of potassium hydroxide) to the reaction mixture with vigorous stirring. Control the rate of addition to manage any effervescence.

-

Continue stirring for 1 hour, allowing the potassium naphthyl sulfate to precipitate.

-

Add anhydrous diethyl ether to the mixture to further promote precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any residual pyridine and unreacted starting material.

-

Dry the product under vacuum to obtain the potassium naphthyl sulfate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed one-pot synthesis. These values are based on stoichiometric calculations and typical reaction conditions for similar sulfations and should be optimized for specific experimental setups.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Naphthol | 1.0 | eq | |

| Sulfur Trioxide Pyridine Complex | 1.1 - 1.5 | eq | A slight excess of the sulfonating agent is recommended. |

| Potassium Bicarbonate | 1.5 - 2.0 | eq | To ensure complete neutralization. |

| Reaction Conditions | |||

| Sulfation Temperature | 0 - 5 | °C | To control the exothermic reaction. |

| Sulfation Time | 2 - 4 | hours | |

| Neutralization Temperature | 0 | °C | |

| Solvents | |||

| Pyridine | 5 - 10 | mL/g of naphthol | |

| Diethyl Ether (for precipitation) | 3 - 5 | volumes relative to pyridine |

Visualizations

5.1. Experimental Workflow

Caption: Workflow for the one-pot synthesis of potassium naphthyl sulfate.

5.2. Proposed Signaling Pathway (Reaction Mechanism)

References

Methodological & Application

Application Notes and Protocols for the Use of Potassium Naphthalen-1-yl Sulfate as an Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium naphthalen-1-yl sulfate is a critical analytical standard for the quantitative analysis of naphthalene metabolites, particularly in the fields of toxicology, drug metabolism, and environmental health. As a primary metabolite of naphthalene, a ubiquitous environmental pollutant and a component of certain industrial processes, the accurate measurement of naphthalen-1-yl sulfate in biological matrices is essential for assessing exposure and understanding its metabolic fate. These application notes provide detailed protocols for the use of this compound as a reference standard in analytical methodologies, primarily focusing on its application in human biomonitoring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 6295-74-5 |

| Molecular Formula | C₁₀H₇KO₄S |

| Molecular Weight | 262.32 g/mol |

| Appearance | Solid |

| Purity | >95% (typically, as per supplier specifications) |

Applications

The primary application of this compound as an analytical standard is in the quantification of naphthalene exposure through the analysis of its urinary metabolites. Naphthalene is metabolized in the body to 1-naphthol and 2-naphthol, which are then conjugated to form water-soluble sulfates and glucuronides for excretion.[1] The accurate quantification of these conjugated metabolites in urine provides a reliable measure of recent naphthalene exposure.

Key applications include:

-

Human Biomonitoring: Assessing occupational and environmental exposure to naphthalene.

-

Toxicology Studies: Investigating the dose-dependent metabolism and toxicity of naphthalene.

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of naphthalene and related compounds.

-

Drug Metabolism Research: Serving as a substrate or reference compound for studying the activity of sulfotransferase (SULT) and sulfatase enzymes.

Signaling Pathway

The metabolic pathway of naphthalene is crucial for understanding the formation of naphthalen-1-yl sulfate. The following diagram illustrates the key steps in this pathway.

Naphthalene Metabolism Pathway

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions of this compound for the calibration of analytical instruments.

Materials:

-

This compound analytical standard

-

Methanol (HPLC grade)

-

Ultrapure water

-

Class A volumetric flasks

-

Calibrated analytical balance

Procedure:

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound.

-

Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

-

Dissolve the standard in a small amount of methanol and then bring to volume with methanol.

-

Stopper the flask and sonicate for 5-10 minutes to ensure complete dissolution.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

-

The concentration range of the working standards should bracket the expected concentration of the analyte in the samples. A typical calibration curve might include concentrations from 1 ng/mL to 1000 ng/mL.

-

-

Storage:

-

Store the stock and working standard solutions in amber glass vials at -20°C to prevent degradation.

-

Protocol 2: Quantification of Naphthalen-1-yl Sulfate in Urine by HPLC-MS/MS

This protocol details the analysis of naphthalen-1-yl sulfate in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Enzymatic Hydrolysis):

Since naphthalen-1-yl sulfate is often present in urine as a conjugate, an enzymatic hydrolysis step is typically required to measure the total concentration.

Materials:

-

Urine samples

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Acetate buffer (0.1 M, pH 5.0)

-

Internal standard (e.g., deuterated naphthalen-1-yl sulfate)

-

Centrifuge tubes

Procedure:

-

Thaw frozen urine samples at room temperature.

-

To 1 mL of urine in a centrifuge tube, add 50 µL of internal standard solution.

-

Add 1 mL of acetate buffer (pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase solution.

-

Vortex the mixture and incubate at 37°C for at least 4 hours (or overnight).

-

After incubation, stop the reaction by adding 1 mL of ice-cold methanol.

-

Centrifuge the samples at 10,000 x g for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. HPLC-MS/MS Analysis:

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6460) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | Naphthalen-1-yl sulfate: m/z 223 -> 80 (quantifier), 223 -> 143 (qualifier) |

| Collision Energy | Optimized for the specific instrument |

3. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrants.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of naphthalen-1-yl sulfate in the urine samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of naphthalen-1-yl sulfate in urine.

Analytical Workflow for Urinary Naphthalen-1-yl Sulfate

Quantitative Data Summary

The following table summarizes typical quantitative parameters obtained from HPLC-MS/MS methods for the analysis of naphthyl sulfates. Actual values may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | 1-Naphthyl Sulfate | 2-Naphthyl Sulfate | Reference |

| Retention Time (min) | 5.00 | 5.10 | [2] |

| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL | N/A |

| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 ng/mL | N/A |

| Linearity Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL | N/A |

| Recovery (%) | > 90% | > 90% | N/A |

| Intra-day Precision (%RSD) | < 15% | < 15% | N/A |

| Inter-day Precision (%RSD) | < 15% | < 15% | N/A |

Note: LOD, LOQ, Linearity, Recovery, and Precision values are representative and should be determined during method validation in the user's laboratory.

Quality Control

To ensure the reliability of the analytical results, a robust quality control (QC) program should be implemented. This includes:

-

Calibration Standards: A fresh calibration curve should be prepared for each analytical batch.

-

Quality Control Samples: QC samples at low, medium, and high concentrations within the calibration range should be analyzed in each batch. The results of the QC samples should fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).

-

Blank Samples: A method blank (a sample containing no analyte) should be included in each batch to monitor for contamination.

-

Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.

Conclusion

This compound is an indispensable analytical standard for the accurate and reliable quantification of naphthalene exposure. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for biomonitoring and toxicological studies. Adherence to these protocols and the implementation of a stringent quality control program will ensure the generation of high-quality data for informed decision-making in public health and drug development.

References

Application Notes and Protocols for Fluorescence Detection of Naphthyl Sulfates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the fluorescence-based detection of naphthyl sulfates, primarily through the enzymatic activity of sulfatases. This approach is pivotal in various research areas, including the study of lysosomal storage diseases, cancer progression, and drug metabolism.

Introduction to Fluorescence-Based Sulfatase Activity Assays

The detection of naphthyl sulfates using fluorescence is predominantly achieved through enzyme-activatable probes. These probes are synthetic molecules that are initially non-fluorescent or weakly fluorescent. Upon enzymatic cleavage of a sulfate group by a sulfatase, a highly fluorescent naphthyl derivative is released, leading to a "turn-on" fluorescence signal. The intensity of this signal is directly proportional to the sulfatase activity, allowing for sensitive and quantitative measurements.

Several classes of fluorophores have been utilized to construct these probes, each with distinct photophysical properties. The most common include coumarin, rhodol, naphthalimide, and pyrene derivatives. The choice of the probe depends on the specific application, required sensitivity, and the optimal pH for the enzyme under investigation.

Signaling Pathway of Enzyme-Activatable Naphthyl Sulfate Probes

The fundamental principle behind the fluorescence detection of sulfatase activity using naphthyl sulfate probes is the enzymatic conversion of a non-fluorescent substrate into a fluorescent product. This "turn-on" mechanism provides a high signal-to-noise ratio, making it a highly sensitive detection method.

Caption: Enzymatic cleavage of the sulfate group from a non-fluorescent naphthyl sulfate probe by sulfatase results in the release of a highly fluorescent product, leading to a detectable signal.

Quantitative Comparison of Fluorescent Probes for Sulfatase Detection

The selection of a fluorescent probe is critical for the success of a sulfatase activity assay. The following table summarizes the key quantitative parameters of commonly used and recently developed probes.

| Probe Name/Class | Fluorophore Core | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) (Substrate) | Quantum Yield (Φf) (Product) | Limit of Detection (LOD) | Reference |

| 4-Methylumbelliferyl Sulfate (4-MUS) | Coumarin | 360 | 465 | Low | High | Not specified | [1] |

| 6,8-Difluoro-4-methylumbelliferyl Sulfate (DiFMUS) | Coumarin | Not specified | Not specified | Low | High | Not specified | [2] |

| MAR-S | Rhodol | 515 | 540 | 0.25 | 0.85 | Not specified | [3] |

| TCF-SULF | Tricyanofuran | 580 | 620 | Low | 0.0482 | 2.12 x 10⁻³ U/mL | [4] |

| Naphthalimide-based (General) | Naphthalimide | ~450 | ~540 | Low | High | Not specified | [2] |

| Pyrene-based (General) | Pyrene | ~340-350 | ~380-400 | Low | High | Not specified | [3] |

Note: "Not specified" indicates that the specific value was not available in the cited literature for the context of sulfatase detection.

Experimental Protocols

Protocol 1: Arylsulfatase B (ARSB) Activity Assay using 4-Methylumbelliferyl Sulfate (4-MUS)

This protocol is adapted for the measurement of ARSB activity in cell homogenates using a microplate-based fluorometric assay.[1]

Materials:

-

Substrate Stock Solution (10 mM): Dissolve 4-methylumbelliferyl sulfate (4-MUS) potassium salt in 50 mM sodium acetate buffer (pH 5.0). Store in aliquots at -20°C.

-

Assay Buffer (0.05 M Sodium Acetate, 20 mM Barium Acetate, pH 5.6): Prepare fresh.

-

Stop Buffer (350 mM Glycine, 440 mM Carbonate, pH 10.7): Prepare and store at room temperature.

-

Cell Homogenate: Prepare in ddH₂O on ice by sonication (e.g., three times for 10 seconds).

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Prepare the Reaction Mixture: In each well of the microplate, combine:

-

20 µL of cell homogenate

-

80 µL of Assay Buffer

-

-

Prepare Substrate Working Solution: Dilute the 10 mM 4-MUS stock solution to 5 mM in Assay Buffer. Prepare this solution fresh.

-

Initiate the Reaction: Add 100 µL of the 5 mM 4-MUS substrate working solution to each well.

-

Incubation: Incubate the microplate for 30 minutes at 37°C.

-

Stop the Reaction: Add 150 µL of Stop Buffer to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 465 nm.[1]

-

Data Analysis: The enzyme activity is typically expressed as nmol of product formed per milligram of protein per hour.

Protocol 2: General Protocol for Sulfatase Activity Assay using a "Turn-On" Fluorescent Probe

This protocol provides a general framework that can be adapted for other "turn-on" fluorescent probes, such as those based on rhodol, naphthalimide, or pyrene. Optimization of substrate concentration, buffer pH, and incubation time is recommended for each specific enzyme and probe.

Materials:

-

Fluorescent Probe Stock Solution: Dissolve the naphthyl sulfate-based fluorescent probe in a suitable solvent (e.g., DMSO) to a concentration of 1-10 mM.

-

Assay Buffer: Select a buffer appropriate for the optimal pH of the sulfatase being studied (e.g., sodium acetate buffer for acidic sulfatases, Tris-HCl for neutral sulfatases).

-

Enzyme Solution: Purified enzyme or cell/tissue lysate containing the sulfatase of interest.

-

96-well black microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare Standards (Optional but Recommended): Prepare a standard curve using the fluorescent product (the desulfated form of the probe) to quantify the amount of product generated in the enzymatic reaction.

-

Prepare Reaction Wells: In the wells of the microplate, add the Assay Buffer and the enzyme solution.

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the Reaction: Add the fluorescent probe to each well to a final concentration typically in the low micromolar range. The optimal concentration should be determined experimentally and is often around the Michaelis constant (Km) of the enzyme for the probe.

-

Kinetic or Endpoint Measurement:

-

Kinetic: Immediately start measuring the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Endpoint: Incubate the reaction for a fixed period (e.g., 30-60 minutes). Stop the reaction by adding a suitable stop solution (e.g., a high pH buffer to maximize fluorescence of the product, or a denaturing agent). Measure the final fluorescence intensity.

-

-

Data Analysis: Calculate the enzyme activity based on the rate of fluorescence increase or the endpoint fluorescence intensity, using the standard curve if generated.

Experimental Workflow for a Typical Fluorescence-Based Sulfatase Assay

The following diagram illustrates a typical workflow for performing a fluorescence-based sulfatase activity assay in a research laboratory setting.

Caption: A typical workflow for a fluorescence-based sulfatase assay involves preparation of reagents and samples, initiation and incubation of the enzymatic reaction, and subsequent detection and analysis of the fluorescence signal.

Conclusion

Fluorescence-based detection methods for naphthyl sulfates, primarily through the measurement of sulfatase activity, offer a sensitive, specific, and often high-throughput approach for researchers in basic science and drug development. The availability of a variety of fluorescent probes with different photophysical properties allows for the selection of an appropriate tool for the specific biological question being addressed. The protocols provided herein serve as a starting point for the implementation of these powerful techniques in the laboratory.

References

- 1. An Expanded Set of Fluorogenic Sulfatase Activity Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Naphthalimide-based fluorescent probe for selectively and specifically detecting glutathione in the lysosomes of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Derivatization of Potassium Naphthalen-1-yl Sulfate for Sensitive GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthalen-1-yl sulfate is a metabolite of naphthalene and its detection and quantification are crucial in toxicological and environmental studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the analysis of polar and non-volatile compounds like potassium naphthalen-1-yl sulfate by GC-MS is challenging. Derivatization is a chemical modification process that converts such compounds into more volatile and thermally stable derivatives, making them amenable to GC-MS analysis.[1][2][3] This application note provides detailed protocols for the derivatization of this compound for GC-MS analysis, focusing on two primary methods: silylation following deconjugation and direct perfluoroacylation.

Challenges in GC-MS Analysis of Sulfated Compounds

Sulfated compounds, such as this compound, are generally non-volatile and thermally labile due to the polar sulfate group. Direct injection of these compounds into a GC-MS system would lead to poor chromatographic peak shape, low sensitivity, and potential degradation in the hot injection port.[4][5][6] Derivatization overcomes these limitations by replacing the active hydrogen of the sulfate group or by cleaving the sulfate moiety and derivatizing the resulting hydroxyl group.[1][7]

Derivatization Strategies

Two effective strategies for the derivatization of this compound are presented:

-

Two-Step Method: Deconjugation followed by Silylation. This method involves the cleavage of the sulfate group to form 1-naphthol, followed by the silylation of the hydroxyl group to produce a volatile trimethylsilyl (TMS) ether.[4]

-

One-Step Method: Direct Perfluoroacylation. This approach involves a simultaneous deconjugation and derivatization reaction where a perfluoroacylating reagent, such as trifluoroacetic anhydride (TFAA), cleaves the sulfate ester and acylates the hydroxyl group.[8]

Experimental Protocols

Method 1: Two-Step Deconjugation and Silylation

This protocol first describes the acid-catalyzed solvolysis for the deconjugation of the sulfate group, followed by silylation of the resulting 1-naphthol.

Materials:

-

This compound standard

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Ethyl acetate (GC grade)

-

Sodium bicarbonate (5% aqueous solution)

-

Anhydrous sodium sulfate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Internal Standard (e.g., 2-Naphthol)

Protocol:

Step 1: Deconjugation (Acid Solvolysis)

-

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

-

Add 50 µL of concentrated sulfuric acid to the solution.

-

Heat the mixture at 60°C for 2 hours in a sealed vial.

-

After cooling to room temperature, add 2 mL of ethyl acetate and 2 mL of 5% sodium bicarbonate solution.

-

Vortex the mixture for 1 minute and centrifuge to separate the phases.

-

Collect the upper organic layer (ethyl acetate) and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Step 2: Silylation

-

To the dried residue from Step 1, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 70°C for 1 hour.

-

After cooling, the sample is ready for GC-MS analysis.

GC-MS Parameters:

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Inlet Temperature: 280°C

-

Injection Mode: Splitless

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-500

Method 2: One-Step Direct Perfluoroacylation

This protocol describes a rapid, one-step derivatization using trifluoroacetic anhydride (TFAA).

Materials:

-

This compound standard

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (GC grade)

-

Internal Standard (e.g., deuterated naphthalene)

Protocol:

-

Place 1 mg of this compound in a reaction vial.

-

Add 100 µL of trifluoroacetic anhydride (TFAA).

-

Seal the vial and heat at 70°C for 30 minutes.[8]

-

Cool the vial to room temperature and evaporate the excess TFAA under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of ethyl acetate.

-

The sample is now ready for GC-MS analysis.

GC-MS Parameters:

Use the same GC-MS parameters as described in Method 1.

Data Presentation

The following tables summarize hypothetical quantitative data for the two derivatization methods, based on typical performance characteristics observed for similar compounds.

Table 1: Comparison of Derivatization Method Performance

| Parameter | Method 1: Silylation | Method 2: Perfluoroacylation |

| Derivatization Time | ~ 3.5 hours | ~ 45 minutes |

| Reaction Yield | > 95% | > 90% |

| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.5 ng/mL |

| Reproducibility (RSD%) | < 5% | < 7% |

Table 2: Mass Spectral Data of Derivatives

| Derivative | Molecular Ion (M+) | Key Fragment Ions (m/z) |

| 1-Naphthol-TMS Ether | 216 | 201, 173, 144, 115 |

| 1-Naphthol-TFA Ester | 240 | 171, 144, 115 |

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the two-step derivatization of this compound.

Caption: Workflow for the one-step derivatization of this compound.

Chemical Reaction Diagrams

Caption: Two-step deconjugation and silylation reaction pathway.

Caption: One-step direct perfluoroacylation reaction pathway.

Conclusion

Both the two-step deconjugation-silylation and the one-step direct perfluoroacylation methods are effective for the derivatization of this compound for GC-MS analysis. The choice of method may depend on the specific requirements of the analysis. The silylation method may offer lower detection limits, while the perfluoroacylation method provides a much faster sample preparation time.[5][8] Proper validation of the chosen method is essential for accurate and reliable quantification in complex matrices.

References

- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. jfda-online.com [jfda-online.com]

- 4. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

Application Note and Protocol: Quantitative Analysis of Potassium Naphthalen-1-yl Sulfate in Human Urine using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Naphthalen-1-yl sulfate is a metabolite of naphthalene, a polycyclic aromatic hydrocarbon to which humans are exposed from various environmental sources. Monitoring its levels in urine is a key method for assessing naphthalene exposure. This document provides a detailed protocol for a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of potassium naphthalen-1-yl sulfate in human urine. The method is validated based on the principles outlined in the FDA Bioanalytical Method Validation Guidance and ICH guidelines[1][2][3][4][5].

Experimental Protocols

1. Materials and Reagents

-

Analytes and Internal Standard (IS):

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Control human urine (drug-free)

-

2. Instrumentation (LC-MS/MS)

-

Liquid Chromatograph: A system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

3. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of water and acetonitrile (1:1 v/v) to create working solutions for calibration standards and quality control (QC) samples.

-

Calibration Standards: Spike control human urine with the appropriate working solutions to obtain calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in control human urine at four concentration levels:

-

Lower Limit of Quantification (LLOQ): 1 ng/mL

-

Low QC (LQC): 3 ng/mL

-

Medium QC (MQC): 75 ng/mL

-

High QC (HQC): 750 ng/mL

-

4. Sample Preparation

-

Thaw urine samples to room temperature and vortex to mix.

-

To 100 µL of urine sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 500 ng/mL).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.

5. LC-MS/MS Conditions

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient Program:

-

0-1.0 min: 5% B

-

1.0-5.0 min: Linear gradient from 5% to 95% B

-

5.0-6.0 min: Hold at 95% B

-

6.0-6.1 min: Return to 5% B

-

6.1-8.0 min: Re-equilibration at 5% B

-

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[8][9]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Naphthalen-1-yl sulfate: m/z 223.0 -> 143.1[8]

-

Naphthalen-1-yl-d7 sulfate (IS): m/z 230.0 -> 150.1

-

-

Source Parameters:

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

-

Method Validation Summary

The analytical method was validated for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

Table 1: Linearity of Calibration Curve

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |

|---|---|

| 1 | 0.012 |

| 5 | 0.061 |

| 10 | 0.123 |

| 50 | 0.615 |

| 100 | 1.230 |

| 500 | 6.152 |

| 1000 | 12.305 |

| Correlation Coefficient (r²) | >0.995 |

Table 2: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | ||

|---|---|---|---|---|---|

| Mean Conc. (ng/mL) | Precision (%RSD) | Mean Conc. (ng/mL) | Precision (%RSD) | ||

| LLOQ | 1 | 1.05 | 8.2 | 1.08 | 9.5 |

| LQC | 3 | 2.91 | 6.5 | 2.88 | 7.8 |

| MQC | 75 | 76.2 | 4.1 | 74.5 | 5.2 |

| HQC | 750 | 742.5 | 3.5 | 758.3 | 4.3 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

|---|---|---|---|

| LQC | 3 | 92.5 | 95.8 |

| HQC | 750 | 95.1 | 98.2 |

Table 4: Stability of this compound in Urine

| Stability Condition | QC Level | Mean Concentration (ng/mL) after Storage | Accuracy (%) |

|---|---|---|---|

| Short-term (Room Temp, 24h) | LQC | 2.95 | 98.3 |

| HQC | 745.5 | 99.4 | |

| Long-term (-80°C, 30 days) | LQC | 2.89 | 96.3 |

| HQC | 753.0 | 100.4 | |

| Freeze-Thaw (3 cycles) | LQC | 2.85 | 95.0 |

| | HQC | 741.0 | 98.8 |

Experimental Workflow Visualization

Caption: Workflow for the LC-MS/MS analysis of this compound in urine.

References

- 1. fda.gov [fda.gov]

- 2. labs.iqvia.com [labs.iqvia.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. fda.gov [fda.gov]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. 1-Naphthol-O-sulfate potassium | LGC Standards [lgcstandards.com]

- 7. Alpha-Naphthyl Sulfate Potassium Salt | LGC Standards [lgcstandards.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Determination of naphthalene metabolites in human urine by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Quantification of Naphthalene Metabolites, Including Potassium Naphthalen-1-yl Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Naphthalene, a polycyclic aromatic hydrocarbon, is a common environmental pollutant and industrial chemical. Exposure to naphthalene can lead to various adverse health effects, making the quantitative analysis of its metabolites crucial for toxicological studies and human biomonitoring.[1][2] This application note provides a detailed protocol for the quantification of major naphthalene metabolites in biological matrices, with a specific focus on potassium naphthalen-1-yl sulfate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Naphthalene is metabolized in the body to form several key metabolites, including 1-naphthol and 2-naphthol.[3][4][5] These primary metabolites are then further conjugated to form more water-soluble compounds, such as glucuronide and sulfate conjugates, which are excreted in urine.[3][6][7] The direct measurement of these conjugated metabolites provides a more accurate assessment of naphthalene exposure than measuring the parent compound or its primary metabolites alone.[6][7]

Data Presentation: Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of naphthalene metabolites using LC-MS/MS, as reported in the literature.

| Metabolite | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |

| 1-Naphthyl Sulfate | Urine | 0.91 ng on column | 1.8 ng on column | 2 log orders | [7] |

| 1-Naphthyl Glucuronide | Urine | - | - | 2 log orders | [7] |

| Naphthalene Mercapturic Acid | Urine | - | - | 2 log orders | [7] |

| N-Acetyl Glutathione Conjugate | Urine | - | - | 2 log orders | [7] |

| 1-Naphthol | Urine | 1.0 pg/mL | - | - | [1] |

| 2-Naphthol | Urine | 1.0 pg/mL | - | - | [1] |

| 1,2-Dihydroxynaphthalene | Urine | - | - | - | [8] |

| Naphthalenesulfonates | Water | 1.50 µg/L | - | 5–150 µg/L | [9] |

Experimental Protocols

This section provides a detailed methodology for the quantification of naphthalene metabolites in urine samples by LC-MS/MS. This protocol is a composite of methods described in the scientific literature.[6][7][10][11]

1. Materials and Reagents

-

Standards: this compound, 1-naphthyl-β-D-glucuronide, naphthalene mercapturic acid, N-acetyl-S-(1,2-dihydro-2-hydroxy-1-naphthyl)-L-cysteine (N-acetyl glutathione conjugate), 1-naphthol, 2-naphthol, and their corresponding isotopically labeled internal standards (e.g., d7-1-naphthol).

-

Solvents: Acetonitrile (ACN), methanol (MeOH), and water (H₂O), all LC-MS grade.

-

Additives: Formic acid (FA) and ammonium acetate, LC-MS grade.

-

Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Biological Matrix: Human or animal urine samples.

2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

-

Internal Standard Spiking: To 1 mL of the urine supernatant, add the internal standard mixture to achieve a final concentration appropriate for the expected analyte levels.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering hydrophilic compounds.

-

Elution: Elute the naphthalene metabolites with 3 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-